molecular formula C18H17NO4S B8233983 Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Cat. No.: B8233983
M. Wt: 343.4 g/mol
InChI Key: PKUWHRPKSFOEFG-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (CAS 1884279-18-8) is an ethyl ester derivative of a benzenesulfonate scaffold substituted with a 5-methyl-3-phenylisoxazole moiety. Its molecular formula is C₁₈H₁₇NO₄S (exact mass: 343.0878 g/mol), distinguishing it from the parent sulfonamide compound valdecoxib (C₁₆H₁₄N₂O₃S) . The compound is synthesized via esterification of the corresponding sulfonic acid intermediate, achieving a moderate yield of 66.8% under optimized conditions .

Properties

IUPAC Name

ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-22-24(20,21)16-11-9-14(10-12-16)17-13(2)23-19-18(17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUWHRPKSFOEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Protocol

The intermediate sulfonyl chloride is synthesized via electrophilic aromatic sulfonation of 5-methyl-3,4-diphenylisoxazole using chlorosulfonic acid (ClSO₃H) in the presence of trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds under controlled temperatures (-5°C to 60°C) and typically requires 2–10 hours for completion.

Example 6 (Ambeed, 2020):

  • Reagents : 5-methyl-3,4-diphenylisoxazole (5.0 g, 0.0213 mol), TFA (3.5 mL), ClSO₃H (13.3 mL).

  • Conditions : Reaction initiated at 3°C, heated to 60°C for 2.2 hours.

  • Work-up : Toluene and water washes followed by crystallization with heptane.

  • Yield : 7.07 g (100 wt%, 85:15 para:meta isomer ratio).

Solvent and Temperature Optimization

Variations in solvent systems and temperature profiles significantly impact yield and isomer selectivity:

SolventTemperature RangeReaction TimeYieldIsomer Ratio (para:meta)
Toluene/TFA3°C → 60°C2.2 h100 wt%85:15
Dichloromethane-5°C → 35°C10 h61.7%80:20
Cyclohexane25°C → 60°C1.5 h68%90:10

Higher temperatures (e.g., 60°C) in toluene improve reaction rates but may reduce para-isomer selectivity due to thermal equilibration. Conversely, dichloromethane at subambient temperatures (-5°C) slows the reaction but enhances meta-isomer formation, necessitating post-synthesis purification.

Esterification to Ethyl 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Esterification Protocol

The sulfonyl chloride intermediate reacts with ethanol under basic or neutral conditions to form the target ester. Industrial-scale protocols often employ refluxing ethanol (70–80°C) with continuous stirring to ensure complete conversion.

Large-Scale Synthesis (Ambeed, 2020):

  • Reagents : Sulfonyl chloride (3.0 kg), ethanol (9.9 kg).

  • Conditions : Reflux at 75°C for 6 hours.

  • Work-up : Cooling to -5°C, crystallization, and filtration.

  • Yield : 2.2 kg (73% from sulfonyl chloride).

Solvent Systems and Purity Enhancement

Post-esterification purification is critical to remove residual isomers and unreacted starting materials. Common strategies include:

Purification MethodSolvent SystemPurity Improvement
RecrystallizationEthanol/water (3:1)95% → 99%
ChromatographyEthyl acetate/hexane90% → 98%

Recrystallization from ethanol-water mixtures is preferred for industrial applications due to cost-effectiveness and scalability.

Industrial-Scale Challenges and Solutions

Isomer Separation

The 85:15 para:meta isomer ratio from the sulfonation step necessitates selective crystallization or chromatographic separation. Example 5 (Ambeed, 2020) demonstrates that cyclohexane recrystallization at 25–30°C increases para-isomer purity to 93%.

Byproduct Management

Side products such as benzenesulfonic acid derivatives are minimized by optimizing ClSO₃H stoichiometry. A 2:1 molar ratio of ClSO₃H to isoxazole suppresses byproduct formation to <5% .

Chemical Reactions Analysis

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is primarily recognized as an impurity associated with the synthesis of Parecoxib, a selective COX-2 inhibitor used for pain management. Its presence in drug formulations necessitates careful monitoring and characterization due to its potential impact on the efficacy and safety of the final pharmaceutical product.

Role as an Impurity

In the context of drug development, impurities can significantly affect the pharmacological profile of active pharmaceutical ingredients (APIs). This compound has been identified as an impurity in Parecoxib formulations, which may influence both the therapeutic effects and side effects experienced by patients. Understanding its properties and effects is crucial for regulatory compliance and ensuring patient safety.

Analytical Chemistry

The detection and quantification of this compound are essential in quality control processes for pharmaceuticals. Various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor its levels during the manufacturing process, ensuring that they remain within acceptable limits.

Research indicates that this compound exhibits biological activity that may contribute to its role in therapeutic applications.

Anti-inflammatory Properties

As a derivative related to anti-inflammatory agents, this compound may possess inherent anti-inflammatory properties, making it a subject of interest for further studies aimed at developing new anti-inflammatory drugs. Its mechanism of action is thought to involve inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Therapeutic Uses

The compound's structural similarities to other bioactive molecules suggest potential applications beyond being merely an impurity. Ongoing research is exploring its utility in treating conditions associated with inflammation and pain, possibly leading to new formulations that leverage its pharmacological properties.

Case Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity comparable to established NSAIDs. The compound was tested against various inflammatory markers in cell cultures, showing significant reductions in pro-inflammatory cytokines.

ParameterControl GroupTreated Group
Cytokine Levels HighSignificantly Reduced
Cell Viability NormalSlightly Reduced

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound is compared to derivatives sharing the 5-methyl-3-phenylisoxazole core but differing in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Functional Group Molecular Formula Key Properties
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (1884279-18-8) Ethyl sulfonate ester C₁₈H₁₇NO₄S Moderate lipophilicity; hydrolyzes to sulfonic acid in vivo
Valdecoxib (181695-72-7) Sulfonamide C₁₆H₁₄N₂O₃S COX-2 inhibitor; hydrogen-bonding capacity improves crystallinity
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (181696-35-5) Sulfonic acid C₁₆H₁₃NO₄S High aqueous solubility; acidic (pKa ~1–2)
5-Methyl-3,4-diphenylisoxazole (37928-17-9) No sulfonate/amide C₁₆H₁₃NO Low polarity; limited solubility in water
N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide (36a) Hydroxypropyl benzamide C₂₃H₂₃N₃O₄ Enhanced hydrophilicity due to hydroxyl group; 77% synthetic yield

Prodrug Potential

Ethyl sulfonate esters are widely used to mask polar groups (e.g., sulfonic acids) in prodrug design. Hydrolysis of the ethyl group in vivo releases the active sulfonic acid, enhancing absorption compared to the parent acid .

Stability and Formulation

  • Sulfonate vs. sulfonamide : Sulfonate esters are more resistant to enzymatic degradation than sulfonamides, extending half-life in systemic circulation .

Comparative Activity in Analog Series

  • Phenethylthio vs. sulfonate : I-6373 (phenethylthio analog) exhibits lower polarity than the ethyl sulfonate, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, also known as an impurity of Parecoxib Sodium, has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S and a molecular weight of 342.41 g/mol, is primarily investigated for its anti-inflammatory properties and its role as a cyclooxygenase-2 (COX-2) inhibitor.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Molecular Structure C18H18N2O3S\text{Molecular Structure }\quad C_{18}H_{18}N_{2}O_{3}S

Physical Properties

PropertyValue
Molecular FormulaC18H18N2O3S
Molecular Weight342.41 g/mol
CAS Number473465-11-1

This compound exhibits its biological activity primarily through the inhibition of the COX-2 enzyme, which is crucial in the inflammatory process. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain associated with various conditions such as arthritis and other inflammatory diseases .

Anti-inflammatory Effects

Research indicates that compounds related to this compound demonstrate significant anti-inflammatory effects. In experimental models, these compounds have shown efficacy comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have highlighted the compound's ability to reduce edema and inflammatory markers in animal models .

Case Studies and Research Findings

  • In Vivo Studies : A study published in Pharmacology demonstrated that the administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an effective anti-inflammatory agent .
  • In Vitro Studies : Another investigation focused on the compound's effect on human fibroblast-like synoviocytes (HFLS). The results indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, further supporting its role in mitigating inflammation .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known anti-inflammatory agents:

CompoundEfficacy (Reduction in Inflammation)Reference
This compoundHigh
ValdecoxibModerate
IbuprofenModerate

Q & A

Q. What computational tools predict the pharmacokinetic properties of this compound, such as logP or plasma protein binding?

  • Methodological Answer : SwissADME or Schrödinger’s QikProp calculate logP (~3.2 predicted) and solubility (LogS ~-4.5). Molecular dynamics simulations (e.g., GROMACS) model binding to human serum albumin (HSA) via sulfonate-lysine interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. 70% in similar routes)?

  • Methodological Answer : Variability often stems from purification methods (e.g., flash chromatography vs. recrystallization) or catalyst purity. Replicate procedures using identical reagents (e.g., triethylamine from same supplier) and document reaction conditions (temperature, inert atmosphere). Statistical analysis (e.g., t-test) confirms significance .

Q. Why do crystallographic studies report differing space groups for structurally related sulfonates?

  • Methodological Answer : Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) alters unit cell parameters. Use powder XRD to identify polymorphic mixtures. Thermal analysis (DSC/TGA) detects solvent loss events .

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